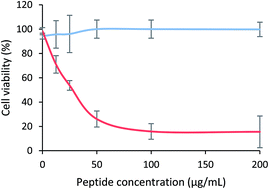The tetrameric peptide LfcinB (20–25)4 derived from bovine lactoferricin induces apoptosis in the MCF-7 breast cancer cell line
RSC Advances Pub Date: 2019-07-01 DOI: 10.1039/C9RA04145A
Abstract
The cytotoxic effect of the tetrameric peptide LfcinB (20–25)4 against breast cancer cell line ATCC® HTB-22™ (MCF-7) was evaluated. The tetrameric peptide exhibited a concentration-dependent cytotoxic effect against MCF-7 cancer cells. The peptide at 22 µM had the maximum cytotoxic effect against MCF-7 cancer cells, reducing their cell viability to ∼20%. The cytotoxic effect of the tetrameric peptide against MCF-7 cells was sustained for 24 hours. Furthermore, the tetrameric peptide did not exhibit a significant cytotoxic effect against the non-tumorogenic trophoblastic cell line, which confirms their selectivity for breast cancer cell lines. The MCF-7 cells treated at 12.2 µM for 1 h exhibited morphological changes characteristic of apoptosis, such as rounded forms and cellular shrinkage. Furthermore, this peptide induces severe cellular damage to MCF-7 cells, mitochondrial membrane depolarization, and increase of cytoplasmic calcium concentration. Our results suggest that it has a significant selective cytotoxic effect against MCF-7 cells, which may be mainly associated with the apoptotic pathway. This peptide, which contains the RRWQWR motif, could be considered to be a promising candidate for developing therapeutic agents for the treatment of breast cancer.


Recommended Literature
- [1] Hydrophobic and polar ionic liquids
- [2] Using modified aptamers for site specific protein–aptamer conjugations†
- [3] Spectrophotometric method for the determination of trace levels of nitrite in waters
- [4] Formation mechanism of ZnS impurities and their effect on photoelectrochemical properties on a Cu2ZnSnS4 photocathode†
- [5] Polyimide-derived graphite barrier layer adhered to seed crystals to improve the quality of grown silicon carbide†
- [6] Highly sensitive, flexible and biocompatible temperature sensor utilizing ultra-long Au@AgNW-based polymeric nanocomposites†
- [7] Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release†
- [8] Polymorphism of the β,γ-hydroxylactone derived from indomethacin†
- [9] Physiological chemistry
- [10] Ionophore-based optical nanosensors incorporating hydrophobic carbon dots and a pH-sensitive quencher dye for sodium detection†

Journal Name:RSC Advances
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 119584-73-5









